molecular formula C15H17F2NO2 B13183796 1-(2,4-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(2,4-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13183796
M. Wt: 281.30 g/mol
InChI Key: UIQIHTJOCAXCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a difluorophenyl group and a methylpropanoyl group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Attachment of the Methylpropanoyl Group: The methylpropanoyl group can be attached through an acylation reaction using a suitable acylating agent such as an acid chloride or anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    1-(2,4-Difluorophenyl)-3-(2-methylpropanoyl)piperidine: This compound is similar in structure but lacks the ketone group.

    1-(2,4-Difluorophenyl)-3-(2-methylpropanoyl)pyrrolidin-2-one: This compound has a pyrrolidinone ring instead of a piperidinone ring.

Uniqueness: 1-(2,4-Difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the presence of both the difluorophenyl and methylpropanoyl groups attached to the piperidinone ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C15H17F2NO2

Molecular Weight

281.30 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H17F2NO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-6-5-10(16)8-12(13)17/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

UIQIHTJOCAXCMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.